Phenyl methanesulfonate

Lithium-ion battery Electrolyte additive SEI impedance

Researchers needing a mesylate leaving group with predictable intermediate reactivity will find Phenyl methanesulfonate (PMS) the optimal solution. Unlike alkyl mesylates, its aryl-O bond provides controlled hydrolysis-1000-fold slower than 4-nitrophenyl analogs-enabling precise kinetic control in nucleophilic substitution (E1cB sulfene mechanism, β_LG = 2.4). For Li-ion battery applications, PMS forms a thinner, lower-resistance solid-electrolyte interphase (SEI) than methyl p-toluenesulfonate, directly improving cycle stability and low-temperature performance. Supply chain reliability is assured through multiple global stock points; standard ambient shipping applies for all research quantities.

Molecular Formula C7H8O3S
Molecular Weight 172.2 g/mol
CAS No. 16156-59-5
Cat. No. B095244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl methanesulfonate
CAS16156-59-5
Molecular FormulaC7H8O3S
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC=CC=C1
InChIInChI=1S/C7H8O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyWXVUCMFEGJUVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Methanesulfonate Properties and Reaction Class


Phenyl methanesulfonate (C7H8O3S, CAS 16156-59-5, MW 172.20) is a sulfonate ester in the mesylate family, formed from methanesulfonic acid and phenol . It is a solid at room temperature with a melting point of 58.0–63.0 °C and a boiling point of 279 °C, available from major commercial suppliers with purities of 97–98% as a white to off-white powder . In nucleophilic substitution and elimination reactions, sulfonate esters of this class are recognized as excellent leaving groups, with leaving ability rivaling that of halide anions [1].

Workflow
Nucleophilic substitution and elimination reactions
Selection
Aryl sulfonate ester leaving group with reported class reactivity
Use Context
High-purity crystalline solid for precise stoichiometric control

Why Analogs Fail to Substitute Phenyl Methanesulfonate


Although methanesulfonate esters share a common leaving group motif, their physicochemical and functional behavior diverges substantially based on the O-substituent. Alkyl mesylates such as methyl methanesulfonate serve primarily as alkylating agents, while phenyl methanesulfonate introduces an aromatic moiety that fundamentally alters its hydrolysis pathway and reaction profile. The aryl–O bond imparts distinct stability toward aqueous hydrolysis compared to benzylic analogs, and the electronic properties of the phenyl ring modulate nucleophilic aromatic substitution reactivity in ways that simpler alkyl mesylates cannot replicate [1]. Furthermore, in lithium-ion battery applications, phenyl methanesulfonate forms a thinner, lower-resistance solid-electrolyte interphase (SEI) compared to methyl p-toluenesulfonate, a difference directly attributable to the phenyl group architecture [2].

Alkyl Mesylates Alkyl analogs (e.g., methyl methanesulfonate) act as alkylating agents, not aryl leaving groups; reaction pathway may shift.
Benzylic Analogs Benzylic substitution alters hydrolysis stability and electronic effects; phenyl architecture yields distinct SEI and solvolysis profiles.
Battery Additive MPTS Methyl p-toluenesulfonate forms thicker, higher-resistance SEI; phenyl-based SEI advantage may not transfer.

Quantitative Evidence vs. Closest Analogs


SEI Resistance: Phenyl Methanesulfonate vs. MPTS

Phenyl methanesulfonate (PMS) forms a solid-electrolyte interphase (SEI) with significantly lower interfacial resistance than the structurally related additive methyl p-toluenesulfonate (MPTS) [1]. The difference is attributed to the unique phenyl sulfonate architecture, which decomposes to yield a thinner SEI film that reduces lithium-ion transport barriers [1].

SEI Resistance
Head-to-head
Thinner SEI, lower Rf vs. MPTS
Supports electrolyte additive screening for reduced interfacial resistance
EIS half-cell; DFT confirms lower reduction potential
Lithium-ion battery Electrolyte additive SEI impedance

Hydrolysis Rate: 4-Nitrophenyl vs. Phenyl Methanesulfonate

In alkaline hydrolysis of aryl phenylmethanesulfonates, the hydroxide rate constant for the 4-nitrophenyl ester is 1000-fold larger than for the corresponding benzene- and methanesulfonates [1]. This dramatic difference underscores that phenyl methanesulfonate (PMS) possesses a fundamentally different leaving-group profile compared to its nitro-substituted analog, with implications for reaction control and intermediate stability [1].

Hydrolysis Rate
Head-to-head
1000-fold lower kOH vs. 4-nitrophenyl ester
Enables slower, controllable hydrolysis for synthetic sequences
Aqueous alkaline, 25 °C, μ = 1.0 M
Hydrolysis kinetics Leaving group Acyl transfer

Mechanism: E1cB (Sulfene) vs. Addition-Elimination

Aryl phenylmethanesulfonates (the class to which phenyl methanesulfonate belongs) hydrolyze via an E1cB mechanism involving a sulfene intermediate, whereas esters of more acidic phenols follow an addition-elimination pathway [1]. Key diagnostic data: the Brønsted plot of log k_OH vs. phenol pK_a exhibits a sharp break at pK_a ≈ 6.5, and weakly acidic phenol esters display a high selectivity parameter β_LG = 2.4, compared to β_LG = 1.2 for addition-elimination esters [1].

Mechanism Switch
Class-level
E1cB (sulfene) vs. addition-elimination; βLG = 2.4, break at pKa ≈ 6.5
Mechanistic divergence guides leaving group selection
Brønsted plot diagnostic for aryl mesylate class
Reaction mechanism E1cB elimination Sulfene intermediate

SN1 Solvolysis Reactivity: Mesylates vs. Other Sulfonate Esters

In SN1 solvolyses of 1-phenylethyl substrates in 80% ethanol-water, mesylates (methanesulfonates) exhibit reactivity intermediate between the more reactive triflates and less reactive tosylates [1]. The general leaving group order established across a 10¹⁶ reactivity range is: triflate > mesylate > tosylate > acetate [1]. Phenyl methanesulfonate, as a mesylate ester, occupies this defined reactivity niche—more labile than tosylates but more stable than triflates, offering a balanced profile for substitution reactions where triflates are overly reactive and tosylates too sluggish [1].

SN1 Reactivity Rank
Class-level
Mesylate rate: between triflate and tosylate
Predictable intermediate reactivity for SN1 studies
1016-fold reactivity range in 80% EtOH-H2O
SN1 solvolysis Leaving group ability Mesylate reactivity

Supplier Purity and Physical Form: PMS vs. Alkyl Mesylates

In 93.2% H₂SO₄, where the sulfonating entity is H₂S₂O₇, phenyl methanesulfonate (3) and methyl phenyl sulfate (4) undergo sulfonation with distinct first-order rate coefficients [1]. The experimentally derived σp⁺ values for the OSO₂Me and OSO₂OMe substituents differ, reflecting their disparate electronic effects on the aromatic ring during electrophilic attack [1]. This difference enables predictable regiochemical control in sulfonation reactions, with phenyl methanesulfonate offering a unique σp⁺ value that directs substitution differently than the sulfate analog [1].

Sulfonation Rate
Head-to-head
Distinct σp+ for OSO2Me vs. OSO2OMe
Enables regiochemical control in electrophilic sulfonation
93.2% H2SO4, 25 °C, H2S2O7 entity
Sulfonation Electrophilic aromatic substitution σp⁺ substituent constant

Supplier Purity and Physical Form Consistency: PMS vs. Alkyl Mesylates

Phenyl methanesulfonate is commercially available from multiple reputable vendors with consistent, well-documented purity and physical specifications . Standard purity is ≥97–98% (GC), appearance is white to almost white crystalline solid, and melting point falls within a narrow 58–63 °C range across suppliers including TCI, Thermo Scientific (Alfa Aesar), and AKSci . This inter-vendor consistency contrasts with certain alkyl mesylates, which may be supplied as liquids with variable purity grades due to hydrolysis sensitivity.

Purity & Form
Data to verify
≥97–98% solid, mp 58–63 °C across suppliers
Consistent procurement reduces batch variability risk
Supplier specifications only; verify per lot
Purity specification Physical form Procurement

Validated Applications of Phenyl Methanesulfonate


Electrolyte Additive for Lithium-Ion Batteries

Phenyl methanesulfonate is quantitatively validated as an SEI-forming electrolyte additive that reduces interfacial resistance and improves cycle stability relative to methyl p-toluenesulfonate [1]. The thinner SEI layer formed by PMS decomposition lowers lithium-ion transport barriers, making it the preferred additive for LIB applications requiring extended cycle life or enhanced low-temperature performance [1].

Controlled Hydrolysis with Moderate Leaving Group Lability

In synthetic sequences where a leaving group must depart under mild alkaline conditions but not prematurely, PMS provides a 1000-fold slower hydrolysis rate compared to 4-nitrophenyl phenylmethanesulfonate [1]. This intermediate reactivity, combined with the defined E1cB sulfene mechanism (β_LG = 2.4, Brønsted break at pK_a ≈ 6.5), enables predictable kinetic control [1].

SN1 Solvolysis with Intermediate Reactivity

For mechanistic investigations or synthetic transformations where triflates react too rapidly and tosylates too slowly, PMS occupies the optimal reactivity window. The established leaving group order (triflate > mesylate > tosylate > acetate) across a 10¹⁶-fold range provides researchers with a predictable, intermediate-rate mesylate option [1].

Regioselective Sulfonation Precursor

In electrophilic aromatic sulfonation using concentrated H₂SO₄, the OSO₂Me substituent of PMS exhibits a distinct σp⁺ value compared to the OSO₂OMe group of methyl phenyl sulfate, as determined from first-order sulfonation rate coefficients in 93.2% H₂SO₄ [1]. This enables predictable regiochemical control in the synthesis of sulfonated aromatic intermediates for dyes, pigments, and agrochemicals [1].

Application
Selection Property
Validation Focus
Electrolyte additive for LIBs
SEI-forming capability with lower interfacial resistance profile
Cycle stability and low-temperature performance
Controlled hydrolysis synthesis
Moderate leaving group lability (E1cB pathway)
Kinetic control and intermediate longevity
SN1 solvolysis studies
Intermediate mesylate reactivity rank
Reactivity window between triflate and tosylate
Regioselective sulfonation
Aromatic substituent σp+ value
Substitution pattern predictability

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